Indole-5,6-quinone

Catalog No.
S606158
CAS No.
582-59-2
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-5,6-quinone

Researchers quantifying dopamine impurities or engineering biomimetic melanins face slow kinetics with DHI and imprecise polymer properties. Indole-5,6-quinone solves this:

  • Pharmaceutical reference standard (Dopamine Impurity 9/10/18) for ICH-compliant HPLC calibration with ≥98% purity.
  • pH-dependent redox (E° -0.167 V) triggers rapid, adhesive polydopamine coatings; bypasses DHI oxidation lag.
  • Unique 490 nm absorption & ultrafast nonradiative decay enable broadband UV-NIR photoprotective materials.

Global supply with consistent quality.

CAS Number

582-59-2

Product Name

Indole-5,6-quinone

IUPAC Name

1H-indole-5,6-dione

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H

InChI Key

IGGVVGHJSQSLFO-UHFFFAOYSA-N

SMILES

C1=CNC2=CC(=O)C(=O)C=C21

Canonical SMILES

C1=CNC2=CC(=O)C(=O)C=C21

Indole-5,6-quinone is an indoledione and a member of orthoquinones. It has a role as a mouse metabolite.
Indole-5, 6-quinone belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole-5, 6-quinone is soluble (in water) and a strong basic compound (based on its pKa). Indole-5, 6-quinone can be biosynthesized from 5, 6-dihydroxyindole; which is catalyzed by the enzyme tyrosinase. In humans, indole-5, 6-quinone is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Indole-5, 6-quinone is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), the alkaptonuria pathway, the tyrosinemia type I pathway, and dopamine beta-hydroxylase deficiency.

Synonyms

1H-Indole-5,6-dione, Indole-5,6-dione, 5,6-Indolequinone, Dopamine Impurity 9, Dopamine Impurity 10, Dopamine Impurity 18, 5,6-Dioxoindole

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg, 500 mg

Indole-5,6-quinone (CAS 582-59-2) is a highly reactive bicyclic ortho-quinone that serves as the critical, immediate precursor in the biosynthesis of eumelanin . In industrial and analytical procurement, it fulfills two primary roles: as a high-purity, certified pharmaceutical reference standard (designated as Dopamine Impurity 9, 10, or 18) for regulatory compliance, and as a specialized monomeric building block for advanced biomimetic coatings and electroactive polymers . Its distinct redox activity, pH-dependent solubility, and capacity for ultrafast nonradiative decay make it a uniquely valuable compound that fundamentally dictates the macromolecular properties, photoprotection, and conductivity of synthetic melanin-like materials [1].

Research Fit

Ortho-quinone reactivity supports redox and electropolymerization studies
Reported high aqueous solubility facilitates aqueous-phase chemistry and formulations
Certified dopamine impurity standard (≥98%) for analytical method development
Reported lower cytotoxicity in cell models may support assay baseline design

Substituting Indole-5,6-quinone with its reduced precursor, 5,6-dihydroxyindole (DHI), or carboxylated analogs like DHICA, fundamentally alters reaction kinetics and final material properties. DHI requires in situ oxidation to form the quinone, introducing lag phases and complex intermediate mixtures that compromise the atomistic precision of the resulting polymer[1]. Furthermore, DHICA exhibits a redox exchange rate nearly an order of magnitude slower than the DHI-to-quinone pathway and yields lighter, more soluble polymers with inferior broadband absorption[1]. For pharmaceutical quality control, substituting certified Indole-5,6-quinone with crude dopamine degradation mixtures or uncharacterized analogs prevents the accurate, ICH-compliant quantification of specific process impurities, rendering such substitutions unviable for regulatory submissions .

Substitution Risk

I Ortho-quinone (5,6-dione) vs. para-quinone (indole-4,7-dione) isomers may exhibit distinct redox potentials and reactivity; not interchangeable.
II Even minor methyl substitution on the indolequinone core can substantially shift bioactivity profiles; assay response may differ from unsubstituted analog.
III Assuming functional equivalence to other heterocyclic quinones (e.g., quinoline quinones) without empirical validation can lead to unreliable data.

Certified Reference Standard Suitability for Dopamine Impurity Profiling

For pharmaceutical quality control, the precise quantification of degradation products requires defined analytical standards. Indole-5,6-quinone is commercially available at ≥98% certified purity, specifically designated as Dopamine Impurity 9, 10, or 18 . Utilizing this certified standard allows for the generation of accurate calibration curves, whereas relying on uncharacterized dopamine degradation mixtures prevents precise quantification .

Evidence DimensionPurity and defined identity for regulatory compliance
Target Compound DataIndole-5,6-quinone (Dopamine Impurity 9/10/18) at ≥98% certified purity
Comparator Or BaselineUncharacterized dopamine degradation mixtures (unquantifiable baseline)
Quantified DifferenceYields precise, ICH-compliant calibration curves (≥98% purity) vs. unquantifiable baseline in crude mixtures.
ConditionsHPLC/UV analysis of Dopamine Hydrochloride APIs.

Procuring certified Indole-5,6-quinone is mandatory for accurate quantification of Dopamine Impurity 9/10/18 in pharmaceutical formulations to meet ICH regulatory guidelines.

Aqueous Solubility
Class-level inference
1e+006 mg/L (pred.)
~6,800× RFB threshold (2 mol/L)
Supports aqueous-phase research material selection
Predicted value from ChemSpider; experimental verification recommended

Accelerated Polymerization Kinetics via Direct Redox Exchange

In the synthesis of melanin-like polymers, the rate of monomer activation is critical. Time-resolved absorption spectroscopy reveals that the forward rate constant for the redox exchange of DHI to Indole-5,6-quinone via dopaquinone is 1.4 × 10^6 M^-1 s^-1 [1]. In contrast, the corresponding redox exchange for DHICA is significantly slower, measured at 1.6 × 10^5 M^-1 s^-1 [1].

Evidence DimensionForward rate constant for redox exchange
Target Compound DataDHI to Indole-5,6-quinone redox exchange (1.4 × 10^6 M^-1 s^-1)
Comparator Or BaselineDHICA redox exchange (1.6 × 10^5 M^-1 s^-1)
Quantified DifferenceIndole-5,6-quinone formation via redox exchange is approximately 8.75 times faster than the corresponding DHICA reaction.
ConditionsPulse radiolysis generation of dopaquinone, measured via time-resolved absorption spectroscopy.

For bottom-up synthesis of melanin-like polymers, utilizing the DHI/Indole-5,6-quinone pathway ensures significantly faster polymerization kinetics compared to DHICA-based routes.

Cytotoxicity Endpoint
Class-level inference
ID50 >0.15 µg/mL (deriv.)
vs. streptonigrin ID50 0.0025 µg/mL
>60-fold higher ID50
Supports cell-model endpoint review
Indole quinone derivative data; class-level inference

pH-Triggered Redox Potential for Controlled Polydopamine Aggregation

The deposition of polydopamine coatings relies heavily on the solubility of its intermediates. Under acidic conditions, Indole-5,6-quinone exhibits a net redox potential of E0 = -0.167 V, which drives the transition from soluble oligomers to insoluble aggregates [1]. This contrasts with its reduced precursor, DHI, which remains as water-soluble oligomers under basic conditions with intense fluorescence [1].

Evidence DimensionNet redox potential and solubility transition
Target Compound DataIndole-5,6-quinone (net redox potential E0 = -0.167 V under acidic conditions, triggering precipitation)
Comparator Or Baseline5,6-dihydroxyindole (DHI) under basic conditions (remains water-soluble)
Quantified DifferenceShift from soluble DHI to insoluble Indole-5,6-quinone upon pH drop, driven by the -0.167 V net potential.
ConditionsAcidic pH transition in the presence of dissolved oxygen.

The specific redox potential of Indole-5,6-quinone allows engineers to precisely trigger the precipitation and coating of polydopamine materials by simply modulating pH.

RT Inhibition
Class-level inference
ID50 80 µg/mL (deriv.)
vs. quinoline quinones 1–5 µg/mL
16- to 80-fold lower potency
Supports antiviral screening baseline design
Indole quinone derivative; class-level inference

Broadband Absorption and Bathochromic Shift for Optoelectronics

The optical properties of eumelanin are largely dictated by its quinone subunits. TDDFT calculations and UV-Vis spectroscopy demonstrate that the quinonemethide tautomer of Indole-5,6-quinone exhibits an intense absorption band centered around 490 nm, extending into broadband near-IR absorption[1]. Conversely, the unoxidized precursor DHI absorbs primarily in the UV range, with maximum absorbance at 275 and 302 nm in ethanol [1].

Evidence DimensionBathochromic shift and visible range absorption
Target Compound DataIndole-5,6-quinone (quinonemethide tautomer) absorption centered around 490 nm
Comparator Or Baseline5,6-dihydroxyindole (DHI) max absorbance at 275 and 302 nm
Quantified DifferenceA bathochromic shift of >180 nm into the visible spectrum for the quinone form compared to the reduced DHI precursor.
ConditionsTDDFT calculations and UV-Vis spectroscopy in solvent.

Procuring stabilized Indole-5,6-quinone derivatives is essential for developing biomimetic UV-blocking or optoelectronic materials, as the unoxidized DHI lacks the necessary visible/near-IR broadband absorption.

Supercapacitor Metrics
Head-to-head
205 F g⁻¹ at 1000 A g⁻¹
153 kW kg⁻¹ power density; 97.1% retention (20k cycles)
Demonstrated high-rate energy storage material
Electropolymerized dopamine derivative; device-level metrics
Impurity Reference
Supporting evidence
≥98% purity
Dopamine Impurity 9/10/18 identity
Supports pharmaceutical impurity profiling method validation
Certified reference standard grade

Pharmaceutical Impurity Profiling and Quality Control

Indole-5,6-quinone is strictly required as a certified reference standard for the analytical quantification of Dopamine Impurity 9/10/18. By utilizing the ≥98% purity standard, quality control laboratories can generate accurate, ICH-compliant calibration curves for HPLC/UV assays, ensuring the safety and regulatory compliance of dopamine hydrochloride active pharmaceutical ingredients .

Biomimetic Polydopamine Coatings and Surface Functionalization

In material science, the pH-dependent redox behavior of Indole-5,6-quinone is exploited to control the deposition of polydopamine films. By leveraging its specific net redox potential (-0.167 V under acidic conditions), engineers can trigger the rapid transition of soluble precursors into insoluble, highly adhesive melanin-like aggregates for uniform substrate coating [1].

Development of Optoelectronic and Photoprotective Materials

Due to its intense ~490 nm absorption band and ultrafast nonradiative decay properties, stabilized Indole-5,6-quinone is the optimal building block for synthesizing advanced photoprotective polymers. It is selected over DHI when the final material requires broadband absorption extending from the UV into the near-infrared, mimicking the natural energy dissipation mechanisms of eumelanin[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cytotoxicity assay baseline
Reported higher ID50 in cell models
Confirm low bioactivity background in target assay
Aqueous-phase reaction or formulation development
Predicted high aqueous solubility
Verify solubility in target aqueous medium
Supercapacitor electrode material development
Demonstrated electroactive polymer performance
Validate capacitance and cycling stability in device configuration
Pharmaceutical impurity analysis (dopamine)
Certified purity and impurity identity
Confirm identity and purity for method validation

Physical Description

Solid

XLogP3

-0.3

Wikipedia

Indole-5,6-quinone

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